Cas no 866472-53-9 (2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one)

2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a fluorinated pyrazolone derivative with notable applications in pharmaceutical and agrochemical research. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in the design of bioactive compounds. The pyrazolone core provides a versatile scaffold for further functionalization, enabling the synthesis of heterocyclic compounds with potential biological activity. This compound exhibits high purity and consistent reactivity, ensuring reliability in synthetic workflows. Its stability under standard conditions and compatibility with various reaction conditions make it a practical intermediate for medicinal chemistry and material science applications. The presence of both ethyl and trifluoromethyl substituents contributes to its unique electronic and steric properties.
2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one structure
866472-53-9 structure
商品名:2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
CAS番号:866472-53-9
MF:C6H7F3N2O
メガワット:180.13
MDL:MFCD12026378
CID:1067910
PubChem ID:51064035

2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 化学的及び物理的性質

名前と識別子

    • 2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
    • Z802540802
    • 866472-53-9
    • NESMTDYSHSBSJX-UHFFFAOYSA-N
    • 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
    • 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
    • CS-0261486
    • AKOS008146650
    • 2-ETHYL-5-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-ONE
    • TS-02512
    • EN300-78720
    • SCHEMBL1461002
    • MFCD12026378
    • MDL: MFCD12026378
    • インチ: InChI=1S/C6H7F3N2O/c1-2-11-5(12)3-4(10-11)6(7,8)9/h2-3H2,1H3
    • InChIKey: NESMTDYSHSBSJX-UHFFFAOYSA-N
    • ほほえんだ: CCN1C(=O)CC(=N1)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 180.05104734g/mol
  • どういたいしつりょう: 180.05104734g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-78720-0.25g
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
866472-53-9 95%
0.25g
$88.0 2023-02-12
TRC
E945938-50mg
2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
866472-53-9
50mg
$ 50.00 2022-06-02
TRC
E945938-100mg
2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
866472-53-9
100mg
$ 70.00 2022-06-02
Enamine
EN300-78720-1.0g
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
866472-53-9 95%
1.0g
$241.0 2023-02-12
Enamine
EN300-78720-0.1g
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
866472-53-9 95%
0.1g
$62.0 2023-02-12
1PlusChem
1P01AJ6V-250mg
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
866472-53-9 95%
250mg
$133.00 2025-03-19
1PlusChem
1P01AJ6V-1g
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
866472-53-9 95%
1g
$303.00 2025-03-19
abcr
AB541012-250mg
2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one; .
866472-53-9
250mg
€168.80 2025-02-16
A2B Chem LLC
AV70247-250mg
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
866472-53-9 95%
250mg
$128.00 2024-04-19
Enamine
EN300-1221656-0.5g
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
866472-53-9 95%
0.5g
$164.0 2024-05-22

2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 関連文献

2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-oneに関する追加情報

Introduction to 2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 866472-53-9) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, identified by the chemical identifier CAS No. 866472-53-9, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. This compound belongs to the pyrazolone class, which is well-known for its broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of both ethyl and trifluoromethyl substituents in its molecular structure enhances its pharmacokinetic profile and contributes to its remarkable biological efficacy.

The trifluoromethyl group is particularly noteworthy as it is frequently incorporated into pharmaceuticals to improve metabolic stability, lipophilicity, and binding affinity. In the case of 2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, this substituent likely plays a crucial role in modulating the compound's interaction with biological targets, thereby influencing its therapeutic potential. Recent studies have highlighted the compound's ability to modulate key signaling pathways involved in inflammation and cancer progression, making it a valuable candidate for further investigation.

One of the most compelling aspects of 2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is its potential as a scaffold for drug discovery. The pyrazolone core provides a versatile platform for structural modifications, allowing chemists to fine-tune the compound's biological properties. For instance, modifications at the ethyl substituent or the trifluoromethyl group can alter the compound's solubility, bioavailability, and target specificity. This flexibility has led to several innovative derivatives that exhibit enhanced efficacy in preclinical models.

Recent advancements in computational chemistry have further accelerated the development of novel analogs of 2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one. Machine learning algorithms and molecular docking studies have been employed to predict the binding affinities of various derivatives to biological targets such as kinases and transcription factors. These computational approaches have not only identified promising lead compounds but also provided insights into the structural features that contribute to their biological activity. Such high-throughput virtual screening techniques are becoming increasingly integral to modern drug discovery pipelines.

The therapeutic potential of 2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has been explored in several preclinical studies. Notably, research has demonstrated its ability to inhibit the activity of inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating chronic inflammatory diseases. Additionally, studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. These findings underscore its potential as an anti-cancer agent and highlight the need for further clinical investigations.

The synthesis of 2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one presents an interesting challenge due to the complexity of its molecular structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Transition-metal-catalyzed reactions and asymmetric synthesis techniques have been particularly useful in constructing the pyrazolone core with high enantioselectivity. These advancements not only facilitate access to pure compounds but also enable the rapid exploration of structural diversity.

In conclusion, 2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 866472-53-9) represents a promising candidate for further therapeutic development. Its unique structural features, combined with its demonstrated biological activities, make it an attractive scaffold for drug discovery. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in addressing some of today's most pressing medical challenges.

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Amadis Chemical Company Limited
(CAS:866472-53-9)2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
A1183206
清らかである:99%
はかる:10g
価格 ($):2326.0